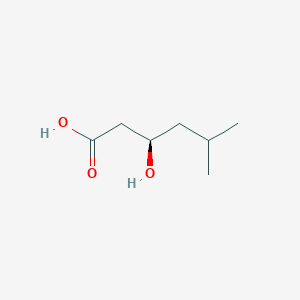
Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate is an organic compound derived from anthracene It is characterized by the presence of two ketone groups at the 9 and 10 positions, a carboxylate group at the 2 position, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate typically involves the reaction of anthraquinone derivatives with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like amines or alcohols in the presence of catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential antimicrobial properties against various pathogens.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl9,10-dioxo-9,10-dihydroanthracene-2-carboxylate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound can generate reactive oxygen species, which cause oxidative stress and damage to cellular structures. This mechanism is particularly effective against bacterial cells, making it a potential candidate for antimicrobial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar in structure but contains a benzamide group instead of an ethyl ester group.
N-pentyl-4,5-dihydroxyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Contains a carboxamide group and additional hydroxyl groups.
Uniqueness
Its ethyl ester group makes it more lipophilic compared to similar compounds, potentially enhancing its ability to penetrate biological membranes .
Propriétés
Formule moléculaire |
C17H12O4 |
|---|---|
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
ethyl 9,10-dioxoanthracene-2-carboxylate |
InChI |
InChI=1S/C17H12O4/c1-2-21-17(20)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,2H2,1H3 |
Clé InChI |
YUBIJBINHXSONI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Thiazol-2-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8344312.png)
![[3-(1H-indol-4-yl)-phenyl]-acetic acid](/img/structure/B8344325.png)
![1-Benzyl-4-[2-ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1,2,3,6-tetrahydro-pyridine](/img/structure/B8344333.png)
![Methyl 2-[(pyridin-3-yl)amino]-2-oxoacetate](/img/structure/B8344340.png)






![3-cyclopropyl-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B8344390.png)


![2-[2-(4-Nitro-phenyl)-ethylamino]-ethanol](/img/structure/B8344412.png)
